2-ethyl-3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-ethyl-3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system, along with ethyl, fluorophenyl, and methoxyphenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-fluorobenzaldehyde and 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base can lead to the formation of the desired pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
2-ethyl-3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and neurology.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-ethyl-3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with G-protein coupled receptors, affecting downstream signaling pathways. The precise mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-3-(4-fluorophenyl)-7-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine
- 2-ethyl-3-(4-fluorophenyl)-7-(3-hydroxyphenyl)pyrazolo[1,5-a]pyrimidine
- 2-ethyl-3-(4-fluorophenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine
Uniqueness
Compared to similar compounds, 2-ethyl-3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic profile, making it a compound of interest for further research and development.
Properties
IUPAC Name |
2-ethyl-3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O/c1-3-18-20(14-7-9-16(22)10-8-14)21-23-12-11-19(25(21)24-18)15-5-4-6-17(13-15)26-2/h4-13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUGFTVUOJMSMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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